5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
Description
Properties
CAS No. |
38349-07-4 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H16N2/c1-9-3-4-13-11(7-9)10(2)12-5-6-14-8-15(12)13/h3-4,7,14H,5-6,8H2,1-2H3 |
InChI Key |
RHOWSXIKPLWSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CNCCC3=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with 2,4-pentanedione in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrimidoindole structure .
Industrial Production Methods
Industrial production of 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
Substituent Variations
The position and nature of substituents significantly influence bioactivity and stability. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in benzimidazoles) enhance anti-inflammatory activity but reduce solubility .
- Methyl groups (e.g., at positions 5 and 7 in the target compound) improve metabolic stability and receptor binding .
Core Scaffold Modifications
- Pyrimido[1,6-a]benzimidazole : Replacing the indole moiety with benzimidazole shifts activity toward anti-inflammatory and antiulcer applications .
- Pyrimido[5,4-e]as-triazine (Toxoflavin) : This scaffold demonstrates potent cytotoxicity, contrasting with the indole-based compound’s receptor-targeted effects .
Functional Analogs
Anti-Inflammatory Agents
Pyrimido[1,6-a]benzimidazole derivatives exhibit notable anti-inflammatory activity:
Biological Activity
5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant research findings.
| Property | Details |
|---|---|
| CAS Number | 38349-07-4 |
| Molecular Formula | C13H16N2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole |
| InChI Key | RHOWSXIKPLWSFK-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole typically involves the cyclization of precursors such as 2-aminobenzylamine and 2,4-pentanedione under acidic conditions. The reaction proceeds through condensation and cyclization steps to yield the final product. Optimization of reaction conditions is crucial for achieving high yields and purity .
Biological Activities
Research indicates that 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been shown to inhibit the growth of certain bacterial strains effectively. The Minimum Inhibitory Concentration (MIC) values against specific pathogens indicate its potential as an antibacterial agent .
Anticancer Properties
The compound has been investigated for its anticancer effects. It has shown selective cytotoxicity against various cancer cell lines. For example:
- AGS (Gastric Adenocarcinoma) : IC50 = 50.24 µM
- HeLa (Cervical Cancer) : IC50 = 355.4 µM
- HepaRG (Liver Cancer) : IC50 = 312.7 µM
These results suggest that the compound may induce apoptosis in cancer cells without significantly affecting normal cells .
The biological activity of 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cancer pathways or modulate receptor activities linked to disease progression. Ongoing research aims to elucidate these mechanisms further .
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds and their implications:
- Antibacterial Studies : A comparative study highlighted that derivatives of pyrimidine compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups significantly influences their efficacy .
- Cytotoxicity Assessments : Research involving flow cytometry and comet assays has provided insights into the apoptotic mechanisms induced by these compounds. For example, treatment with certain derivatives resulted in increased early and late apoptotic cell fractions in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
